molecular formula C17H12N2O2S B12892647 4-(3-Methylbenzo[d]thiazol-2(3H)-ylidene)-3-phenylisoxazol-5(4H)-one

4-(3-Methylbenzo[d]thiazol-2(3H)-ylidene)-3-phenylisoxazol-5(4H)-one

Cat. No.: B12892647
M. Wt: 308.4 g/mol
InChI Key: CDQLESOBPJTXCK-PEZBUJJGSA-N
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Description

4-(3-Methylbenzo[d]thiazol-2(3H)-ylidene)-3-phenylisoxazol-5(4H)-one is a complex organic compound that features a unique combination of benzothiazole and isoxazole moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anti-cancer, anti-inflammatory, and anti-infective properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methylbenzo[d]thiazol-2(3H)-ylidene)-3-phenylisoxazol-5(4H)-one typically involves the condensation of 2-methylbenzo[d]thiazole with appropriate isoxazole derivatives. One common method involves dissolving 2-methylbenzo[d]thiazol-6-ol or 2-methylbenzo[d]thiazol-5-ol in dimethylformamide (DMF), followed by the addition of benzyl bromide derivatives and potassium carbonate (K₂CO₃). The reaction mixture is stirred at room temperature to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(3-Methylbenzo[d]thiazol-2(3H)-ylidene)-3-phenylisoxazol-5(4H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the benzothiazole and isoxazole rings.

Common Reagents and Conditions

    Oxidation: H₂O₂, KMnO₄

    Reduction: NaBH₄, LiAlH₄

    Substitution: Various nucleophiles and electrophiles under appropriate conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.

Scientific Research Applications

4-(3-Methylbenzo[d]thiazol-2(3H)-ylidene)-3-phenylisoxazol-5(4H)-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Methylbenzo[d]thiazol-2(3H)-ylidene)-3-phenylisoxazol-5(4H)-one is unique due to its combination of benzothiazole and isoxazole rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C17H12N2O2S

Molecular Weight

308.4 g/mol

IUPAC Name

(4Z)-4-(3-methyl-1,3-benzothiazol-2-ylidene)-3-phenyl-1,2-oxazol-5-one

InChI

InChI=1S/C17H12N2O2S/c1-19-12-9-5-6-10-13(12)22-16(19)14-15(18-21-17(14)20)11-7-3-2-4-8-11/h2-10H,1H3/b16-14-

InChI Key

CDQLESOBPJTXCK-PEZBUJJGSA-N

Isomeric SMILES

CN\1C2=CC=CC=C2S/C1=C\3/C(=NOC3=O)C4=CC=CC=C4

Canonical SMILES

CN1C2=CC=CC=C2SC1=C3C(=NOC3=O)C4=CC=CC=C4

Origin of Product

United States

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